REACTION_CXSMILES
|
[CH:1]([NH:4][CH:5]([CH3:7])C)([CH3:3])C.C1CCCC1.C1([Li])C=CC=CC=1.[CH2:20]([O:22][CH2:23]C)C.N.[Cl-:26].[NH4+].OO.S([O-])([O-])(=O)=S.[Na+].[Na+].[O:37]1[CH2:41]CCC1>C(OCC)(=O)C.C(O)(=O)C>[Cl:26][C:1]1[C:3]([O:37][CH3:41])=[C:20]([O:22][CH3:23])[CH:7]=[CH:5][N:4]=1 |f:1.2.3,5.6,8.9.10|
|
Name
|
|
Quantity
|
84 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
compound
|
Quantity
|
860 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
phenyllithium cyclopentane diethyl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCC1.C1(=CC=CC=C1)[Li].C(C)OCC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
trimethoxyborate
|
Quantity
|
2.04 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
sodium thiosulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
This reaction mixture was stirred at −40° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at −18° C. for another 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled again to −78° C.
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at 0° C. for 20 minutes
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
the mixture was washed with saturated brine
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate layer obtained upon filtration through silica gel
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.3 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |